molecular formula C20H16Cl3NO3 B1600312 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde CAS No. 278597-32-3

2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde

Cat. No. B1600312
M. Wt: 424.7 g/mol
InChI Key: OHOTZYGKYWARCT-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde” is a chemical compound with the molecular formula C20H16Cl3NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a isoxazole ring attached to a benzene ring via a methoxy group . The isoxazole ring is substituted with an isopropyl group and a 2,6-dichlorophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 542.8 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 8 . The exact mass is 541.061441 g/mol .

Scientific Research Applications

Spectroscopic Characterization

The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, similar in structure to the compound , has been synthesized and characterized using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. This thorough characterization provides a foundation for understanding the physical and chemical properties of related compounds (Özay et al., 2013).

Anti-tumor Activities

A study on the synthesis of novel 4-aminoquinazoline derivatives, which includes compounds structurally related to 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde, showed that these compounds possess certain activities against Bcap-37 cell proliferation, indicating potential anti-tumor properties (Li, 2015).

Synthesis of Heterocyclic Compounds

The synthesis of pyrazolines and isoxazolines, which are derivatives bearing structural similarities to the compound , has been investigated. These compounds were synthesized starting from chloromethylthiazole and 4-hydroxy benzaldehyde, demonstrating the versatility and potential for creating a variety of pharmacologically active heterocyclic compounds (Bhosle et al., 2012).

Synthesis of Adrenaline Analogues

In research on the synthesis of 2-(alkylamino)-1-arylethanols, benzaldehydes similar to the compound were used as intermediates. This study highlights the potential of such compounds in the synthesis of important bioactive molecules like adrenaline (Moshkin & Sosnovskikh, 2013).

Preparation of Triazole and Benzotriazole Esters

A study on the preparation of triazole and benzotriazole esters involved the reaction of 4-methoxy Benzaldehyde with Benzoyl chloride, leading to compounds that have a variety of biological applications. This demonstrates the broad applicability of benzaldehyde derivatives in synthesizing biologically relevant compounds (Toumani, 2017).

Safety And Hazards

The compound is intended for research and development use only and not for medicinal, household, or other uses . Specific safety and hazard information for this compound is not available in the retrieved information.

properties

IUPAC Name

2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3NO3/c1-11(2)20-14(10-26-13-7-6-12(9-25)17(23)8-13)19(24-27-20)18-15(21)4-3-5-16(18)22/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOTZYGKYWARCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441274
Record name 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde

CAS RN

278597-32-3
Record name 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-isopropylisoxazole (1 g, 3.28 mmol), 2-chloro-4-hydroxybenzaldehyde (498 mg, 3.18 mmol), potassium carbonate (431 mg, 3.12 mmol), sodium iodide (98 mg, 0.66 mmol) in acetone (20 mL) was refluxed for 5 h. The reaction was concentrated and the residue was partitioned with ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and condensed to a residue which was chromatographed on silica gel eluting with 200% ethyl acetate/hexanes. Yield=0.98 g (71%) of 2-chloro-4-{[3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methoxy}-benzaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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